molecular formula C11H16ClNO3 B3459200 ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

Cat. No. B3459200
M. Wt: 245.70 g/mol
InChI Key: BQULAXAVRFIAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various fields. This compound is also known as tyrosine ethyl ester hydrochloride and is a derivative of the amino acid tyrosine.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is not fully understood. However, it is believed to act as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. It may also have an effect on the activity of enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase.
Biochemical and Physiological Effects
Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride has various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may have implications for the treatment of various neurological disorders such as Parkinson's disease and depression. It has also been shown to have antioxidant properties, which may be useful in the treatment of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be easily purified using various techniques. However, one of the limitations of using this compound is its cost. It is a relatively expensive compound, which may limit its use in certain experiments.

Future Directions

There are various future directions for the use of ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride in scientific research. One possible direction is the study of its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Another possible direction is the study of its antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Additionally, further studies may be conducted to better understand its mechanism of action and its potential use in various enzymatic reactions.
Conclusion
In conclusion, ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is a compound with various scientific research applications. It can be easily synthesized and purified, and has been shown to have potential uses in the treatment of various neurological disorders and oxidative stress-related diseases. Further studies are needed to better understand its mechanism of action and its potential use in various enzymatic reactions.

Scientific Research Applications

Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride has various scientific research applications. It has been used as a precursor for the synthesis of various biologically active compounds such as dopamine and norepinephrine. It has also been used as a substrate for the study of enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase.

properties

IUPAC Name

[1-ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQULAXAVRFIAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-Ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]azanium;chloride

CAS RN

4089-07-0
Record name L-Tyrosine ethyl ester hydrochloride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301756
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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